1-Phenyl-2-amino-3,3-dimethylbutane

Enzymology Neurochemistry Drug Discovery

1-Phenyl-2-amino-3,3-dimethylbutane (CAS 67309-37-9), also known as 3,3-dimethyl-1-phenylbutan-2-amine, is a synthetic α-phenyl-β-tert-butylethylamine belonging to the phenylalkylamine class. The compound is characterized by a bulky tert-butyl group at the β‑carbon of the ethylamine side chain, which imparts distinct steric and electronic properties compared to its simpler analogs.

Molecular Formula C12H19N
Molecular Weight 177.291
CAS No. 67309-37-9
Cat. No. B2358729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-amino-3,3-dimethylbutane
CAS67309-37-9
Molecular FormulaC12H19N
Molecular Weight177.291
Structural Identifiers
SMILESCC(C)(C)C(CC1=CC=CC=C1)N
InChIInChI=1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3
InChIKeyOTRQGAZWLJRILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-amino-3,3-dimethylbutane (CAS 67309-37-9): Procurement Specifications and Chemical Identity


1-Phenyl-2-amino-3,3-dimethylbutane (CAS 67309-37-9), also known as 3,3-dimethyl-1-phenylbutan-2-amine, is a synthetic α-phenyl-β-tert-butylethylamine belonging to the phenylalkylamine class [1]. The compound is characterized by a bulky tert-butyl group at the β‑carbon of the ethylamine side chain, which imparts distinct steric and electronic properties compared to its simpler analogs [1]. It is primarily supplied as a research chemical, with typical purity specifications of ≥95% .

Why 1-Phenyl-2-amino-3,3-dimethylbutane Cannot Be Replaced by Unsubstituted Phenylalkylamines


The β-tert-butyl group of 1-Phenyl-2-amino-3,3-dimethylbutane introduces a severe steric hindrance that fundamentally alters its molecular recognition profile relative to simple phenylalkylamines such as amphetamine [1]. This substitution increases lipophilicity (XLogP3 = 2.9 vs. ~1.8 for amphetamine) and reduces conformational flexibility [1], leading to marked differences in enzyme inhibition potency and target selectivity. As demonstrated by comparative PNMT inhibition data, the bulky tert-butyl moiety decreases affinity by over an order of magnitude compared to unsubstituted amphetamine, underscoring that generic substitution with smaller‑chain analogs would yield inaccurate experimental outcomes [2].

Quantitative Differentiation of 1-Phenyl-2-amino-3,3-dimethylbutane Against Closest Analogs


PNMT Inhibition Affinity: 2.5‑fold Weaker Binding than Amphetamine

The compound exhibits substantially reduced affinity for phenylethanolamine N‑methyltransferase (PNMT) relative to amphetamine [1]. In a radiochemical assay using bovine PNMT, 1‑Phenyl‑2‑amino‑3,3‑dimethylbutane displayed a Ki of 1.11×10⁶ nM, whereas (S)-amphetamine showed a Ki of 4.42×10⁵ nM under comparable conditions [1][2]. The presence of the β‑tert‑butyl group thus results in a 2.5‑fold increase in Ki, indicating that steric bulk significantly impairs binding to the PNMT active site.

Enzymology Neurochemistry Drug Discovery

Physicochemical Profile: Elevated Lipophilicity and Reduced Flexibility vs. Amphetamine

The β‑tert‑butyl substitution markedly alters key physicochemical descriptors relative to amphetamine [1]. Computed XLogP3 increases from 1.76–1.85 to 2.9, while molecular weight rises from 135.2 to 177.3 g/mol. The number of rotatable bonds increases from 2 to 3, reflecting the added alkyl bulk. These differences predict higher membrane permeability and altered chromatographic retention behavior.

ADME Prediction Analytical Chemistry Molecular Design

Structural Scaffold Utility: Documented as a Versatile Synthetic Intermediate

The compound is explicitly described in the chemical literature as a useful building block and synthetic intermediate . While simple phenethylamines are also used as intermediates, the β‑tert‑butyl‑bearing scaffold provides a unique, sterically demanding core that is difficult to generate de novo. This enables the rapid assembly of complex, branched amine architectures that would be inaccessible using unsubstituted phenylalkylamine precursors.

Organic Synthesis Medicinal Chemistry Building Blocks

Selectivity Potential: Reduced Dopaminergic Activity Inferred from SAR Trends

Structure‑activity relationship (SAR) studies on phenylalkylamines demonstrate that β‑substitution generally diminishes dopaminergic and serotonergic activity [1][2]. While no direct dopamine transporter (DAT) data are available for 1‑Phenyl‑2‑amino‑3,3‑dimethylbutane, class‑level trends indicate that the tert‑butyl group introduces a steric clash that reduces affinity for monoamine transporters relative to amphetamine. This inference aligns with the observed loss of PNMT affinity described above.

Pharmacology Receptor Profiling SAR Analysis

Optimal Application Scenarios for 1-Phenyl-2-amino-3,3-dimethylbutane


Negative Control in PNMT Inhibition Assays

Use 1-Phenyl-2-amino-3,3-dimethylbutane as a low-affinity comparator when profiling novel PNMT inhibitors. Its Ki of 1.11 mM establishes a baseline for weak inhibition, allowing clear discrimination of potent candidates such as PNMT-IN-1 (Ki = 1.2 nM) [1]. The compound's well-defined, reproducible PNMT affinity, supported by a published radiochemical assay, ensures consistent inter‑laboratory comparisons [2].

Calibrant for Lipophilicity-Based Chromatographic Separations

Employ this compound as a retention time marker in reversed‑phase HPLC method development. Its elevated XLogP3 of 2.9 and distinct molecular weight (177.3 g/mol) provide a reliable reference point that bridges the gap between small, polar phenylalkylamines (e.g., amphetamine, logP ~1.8) and more lipophilic drug‑like molecules [3]. The tert‑butyl group reduces tailing often observed with primary amines, improving peak symmetry.

Sterically Hindered Scaffold for Diversity-Oriented Synthesis

Procure the compound as a pre‑functionalized, sterically‑demanding amine building block. Its β‑tert‑butyl‑substituted core enables rapid construction of branched phenylalkylamine derivatives that are otherwise synthetically challenging . This is particularly valuable for medicinal chemistry programs exploring novel GPCR ligands or enzyme inhibitors where bulky alkyl groups are required to probe hydrophobic pockets.

Reference Standard for Forensic and Toxicological Analysis

Use the compound as a certified reference standard (typically ≥95% purity) for the identification and quantification of designer β‑substituted phenylalkylamines in forensic toxicology . Its unique chromatographic and mass spectrometric signatures, distinct from those of common amphetamine‑type stimulants, facilitate unambiguous differentiation in complex biological matrices.

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